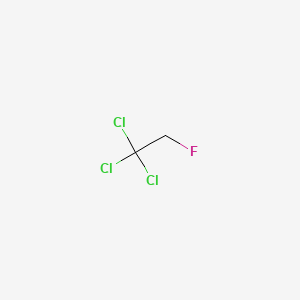
1,1,1-Trichloro-2-fluoroethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trichloro-2-fluoroethane: is a halogenated hydrocarbon with the molecular formula C2H2Cl3F . It is a colorless liquid at room temperature and is known for its use in various industrial applications. This compound is part of the larger family of chlorofluorocarbons (CFCs), which have historically been used as refrigerants, solvents, and in the production of foams.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-2-fluoroethane can be synthesized through the reaction of trichloroethylene with hydrogen fluoride. This reaction typically requires a catalyst such as antimony pentachloride and is conducted at elevated temperatures to ensure complete fluorination .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical reactors where trichloroethylene is continuously fed and reacted with hydrogen fluoride. The process is optimized to maximize yield and minimize by-products. The final product is then purified through distillation to achieve the desired purity levels .
化学反応の分析
Types of Reactions: 1,1,1-Trichloro-2-fluoroethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: Under specific conditions, it can be oxidized to form various chlorinated and fluorinated organic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromic acid can be used under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include fluorinated alcohols, ethers, or amines.
Oxidation Products: These can include chlorofluorinated carboxylic acids and ketones.
科学的研究の応用
1,1,1-Trichloro-2-fluoroethane has several applications in scientific research:
Chemistry: It is used as a solvent in various organic reactions due to its stability and non-reactivity under standard conditions.
Biology: It serves as a medium for the extraction and purification of biological molecules.
Medicine: It has been explored for use in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of refrigerants, foaming agents, and as a cleaning agent for electronic components
作用機序
The mechanism of action of 1,1,1-Trichloro-2-fluoroethane primarily involves its interaction with other chemicals through substitution and oxidation reactions. The molecular targets include various nucleophiles and oxidizing agents. The pathways involved are typical of halogenated hydrocarbons, where the halogen atoms are replaced or oxidized under specific conditions .
類似化合物との比較
1,1,1-Trichloro-2,2,2-trifluoroethane (CCl3CF3):
1,1,2-Trichloro-1,2,2-trifluoroethane (CCl2FCClF2): Used in similar applications but has different physical properties and reactivity
Uniqueness: 1,1,1-Trichloro-2-fluoroethane is unique due to its specific balance of chlorine and fluorine atoms, which gives it distinct chemical properties. Its reactivity and stability make it suitable for a wide range of applications, from industrial solvents to intermediates in chemical synthesis .
特性
IUPAC Name |
1,1,1-trichloro-2-fluoroethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl3F/c3-2(4,5)1-6/h1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUJWPHOPHHZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl3F |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074943 |
Source


|
| Record name | 1,1,1-Trichloro-2-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.39 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2366-36-1 |
Source


|
| Record name | Ethane, 1,1,1-trichloro-2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002366361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trichloro-2-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
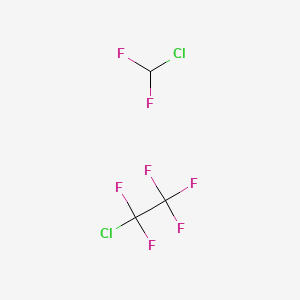
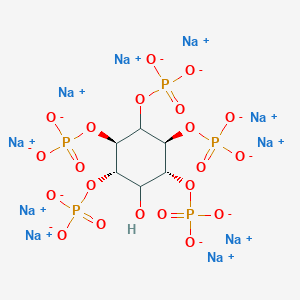
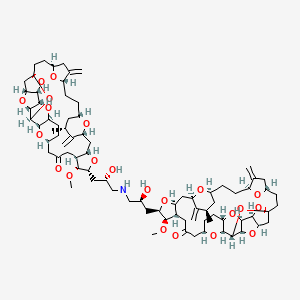
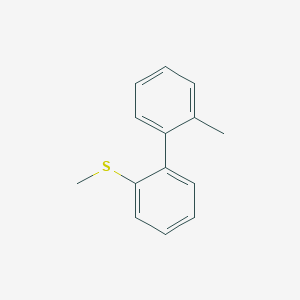
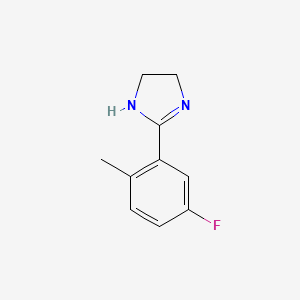
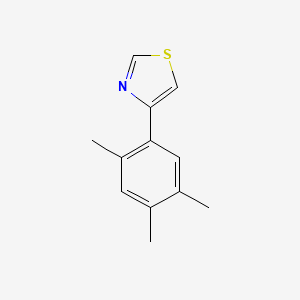
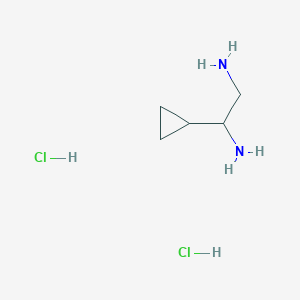
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)
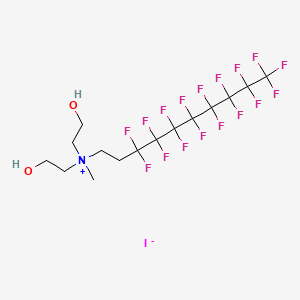
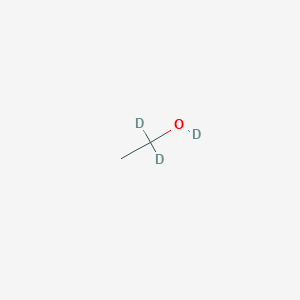
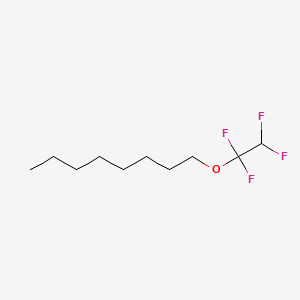
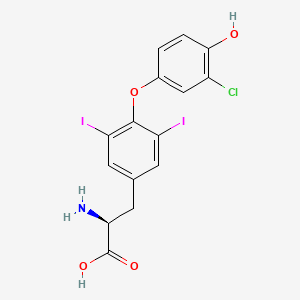
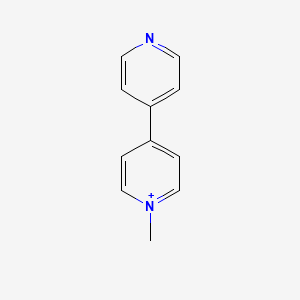
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)
